2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid
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Overview
Description
2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid is a chemical compound known for its unique structure and properties. This compound contains a trifluoromethyl group, a hydroxyl group, and a benzylsulfanyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with a suitable trifluoromethylated precursor under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a difluoromethyl compound.
Substitution: Formation of various substituted benzylsulfanyl derivatives.
Scientific Research Applications
2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]benzoic acid
- 6-alkoxy-2-alkylsulfanyl-4-methylnicotinic acid
Uniqueness
2-[(Benzylsulfanyl)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may lack this functional group.
Properties
CAS No. |
90357-41-8 |
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Molecular Formula |
C11H11F3O3S |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)10(17,9(15)16)7-18-6-8-4-2-1-3-5-8/h1-5,17H,6-7H2,(H,15,16) |
InChI Key |
ICHCOSUIAFDLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
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